4-bromo-2-{(E)-[(2,2-difluoro-1,3-benzodioxol-5-yl)imino]methyl}-6-methoxyphenol
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Overview
Description
4-bromo-2-{(E)-[(2,2-difluoro-1,3-benzodioxol-5-yl)imino]methyl}-6-methoxyphenol is a complex organic compound with significant applications in various fields, including pharmaceuticals and chemical research. This compound is characterized by its unique structure, which includes a bromine atom, difluoro groups, and a methoxyphenol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-{(E)-[(2,2-difluoro-1,3-benzodioxol-5-yl)imino]methyl}-6-methoxyphenol typically involves multiple steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated systems to ensure precision and efficiency. The process often includes the use of high-purity reagents and stringent quality control measures to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-{(E)-[(2,2-difluoro-1,3-benzodioxol-5-yl)imino]methyl}-6-methoxyphenol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine site.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohol derivatives .
Scientific Research Applications
4-bromo-2-{(E)-[(2,2-difluoro-1,3-benzodioxol-5-yl)imino]methyl}-6-methoxyphenol is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-bromo-2-{(E)-[(2,2-difluoro-1,3-benzodioxol-5-yl)imino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2,2-difluoro-1,3-benzodioxole
- 5-bromo-2,2-difluoro-1,3-benzodioxole
Uniqueness
4-bromo-2-{(E)-[(2,2-difluoro-1,3-benzodioxol-5-yl)imino]methyl}-6-methoxyphenol stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H10BrF2NO4 |
---|---|
Molecular Weight |
386.14 g/mol |
IUPAC Name |
4-bromo-2-[(2,2-difluoro-1,3-benzodioxol-5-yl)iminomethyl]-6-methoxyphenol |
InChI |
InChI=1S/C15H10BrF2NO4/c1-21-13-5-9(16)4-8(14(13)20)7-19-10-2-3-11-12(6-10)23-15(17,18)22-11/h2-7,20H,1H3 |
InChI Key |
JYKAILMUDXGWJK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=NC2=CC3=C(C=C2)OC(O3)(F)F)Br |
Origin of Product |
United States |
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